3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene 3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene
Brand Name: Vulcanchem
CAS No.: 53608-88-1
VCID: VC20776372
InChI: InChI=1S/C40H52O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-15,18,26,31-32,34-38H,16-17,19-25H2,1-5H3
SMILES: CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C
Molecular Formula: C₄₀H₅₂O₄
Molecular Weight: 596.8 g/mol

3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene

CAS No.: 53608-88-1

Cat. No.: VC20776372

Molecular Formula: C₄₀H₅₂O₄

Molecular Weight: 596.8 g/mol

* For research use only. Not for human or veterinary use.

3,12-Diacetoxy-bis-nor-cholanyldiphenylethylene - 53608-88-1

Specification

CAS No. 53608-88-1
Molecular Formula C₄₀H₅₂O₄
Molecular Weight 596.8 g/mol
IUPAC Name [12-acetyloxy-17-(5,5-diphenylpent-4-en-2-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate
Standard InChI InChI=1S/C40H52O4/c1-26(16-18-33(29-12-8-6-9-13-29)30-14-10-7-11-15-30)35-20-21-36-34-19-17-31-24-32(43-27(2)41)22-23-39(31,4)37(34)25-38(40(35,36)5)44-28(3)42/h6-15,18,26,31-32,34-38H,16-17,19-25H2,1-5H3
Standard InChI Key PXGXVJQZVLXWGR-UHFFFAOYSA-N
SMILES CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C
Canonical SMILES CC(CC=C(C1=CC=CC=C1)C2=CC=CC=C2)C3CCC4C3(C(CC5C4CCC6C5(CCC(C6)OC(=O)C)C)OC(=O)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator